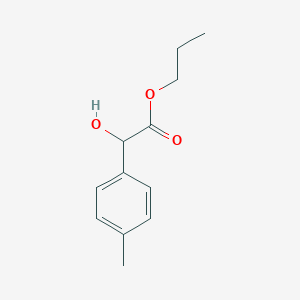

![molecular formula C18H14 B101390 7,12-二氢苯并[a]蒽 CAS No. 16434-59-6](/img/structure/B101390.png)

7,12-二氢苯并[a]蒽

描述

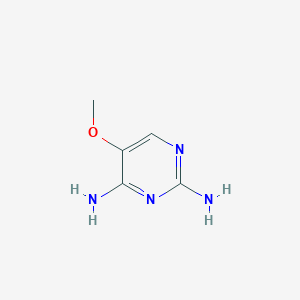

7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon that is widely used in research laboratories studying cancer . It is an immunosuppressor and a potent organ-specific laboratory carcinogen . It is yellow to greenish-yellow in color, odorless, and exhibits bluish-violet fluorescence in UV light .

Synthesis Analysis

The synthesis of 7,12-Dihydrobenz[a]anthracene derivatives has been achieved through TiCl4-catalyzed reactions of the corresponding aromatic quinones and malononitrile . The title compounds were synthesized despite large steric repulsion between the aromatic quinone moiety and the dicyanomethylene moiety .Molecular Structure Analysis

The crystal structure of 7,12-Dimethylbenz[a]anthracene (DMBA) has been refined from new X-ray diffraction data collected at low temperature (180 K). This has allowed the location of the hydrogen atom positions not previously reported in earlier structure determinations and refinements .Chemical Reactions Analysis

7,12-DIMETHYLBENZ[A]ANTHRACENE is incompatible with strong oxidizing agents . The mechanism of DMBA-induced lymphoid toxicity involves the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor that mediates activation .Physical And Chemical Properties Analysis

7,12-Dimethylbenz[a]anthracene is a yellow to greenish-yellow solid . It has a molecular weight of 256.3410 .科学研究应用

Chiroptical Properties and Racemization

- Chiroptical Properties: 7,12-双(二氰甲亚甲基)-7,12-二氢苯并[a]蒽的手性光学性质已被研究,揭示了在常温下的自发性消旋,通过手性高效液相色谱和圆二色光谱衰减(Saito et al., 2008)进行评估。

Metabolism by Mycobacterium

- Biodegradation by Mycobacterium: 通过Mycobacterium vanbaalenii PYR-1对7,12-二甲基苯并[a]蒽(DMBA)的降解研究显示,DMBA在特定位置上受到了初始攻击,表明该微生物在降解DMBA时具有高的区域和立体选择性(Moody et al., 2003)。

Metabolism in Mice

- Metabolism in Mice: 对小鼠体内7,12-二甲基苯并(a)蒽的代谢研究表明,在胃和小肠匀浆与碳氢化合物孵育时形成了各种代谢产物,表明了特定的代谢途径(Gentil & Sims, 2004)。

Photoreactivity and Genotoxicity

- Photoreactivity and Genotoxicity: 研究表明,7,12-二甲基苯并[a]蒽具有光毒性和光致突变性,光照导致各种光产物的形成以及DNA加合物的生成。这表明了与微粒体代谢不同的遗传毒性途径(Yu et al., 2005)。

Synthesis of Dibenzo-7λ3-Phosphanorbornadiene Derivatives

- Synthesis of Novel Compounds: 研究已经导致了未保护的二苯并-7λ(3)-膦松脱烯衍生物的合成,这些衍生物通过特定反应合成,并具有进一步化学应用的潜力(Velian & Cummins, 2012)。

Expression of CYP1A1 and CYP1B1 in Rat Liver

- CYP1 Enzyme Expression: 在给予7,12-二甲基苯并[a]蒽后,研究了大鼠肝脏中细胞色素P450 1A1和1B1(CYP1)的表达,表明了酶产生和DMBA在大鼠肝脏中代谢的特定时间范围(Muto et al., 2003)。

Photodegradation and Biodegradation

- Photodegradation and Biodegradation: 研究已经确定了水中多环芳烃如7,12-二氢苯并[a]蒽的光降解产物以及它们对生物降解的适应性,为环境影响和降解途径提供了见解(Lehto et al., 2003)。

作用机制

DMBA serves as a tumor initiator . It has been shown to suppress both humoral and cell-mediated immune responses in spleen and cultured splenocytes . The mechanism of DMBA-induced lymphoid toxicity involves the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor that mediates activation .

安全和危害

属性

IUPAC Name |

7,12-dihydrobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEUPINIIPQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC3=CC=CC=C31)C4=CC=CC=C4C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,12-Dihydrobenzo[a]anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。